molecular formula C19H18O6 B14036067 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one CAS No. 53948-03-1

6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one

Cat. No.: B14036067
CAS No.: 53948-03-1
M. Wt: 342.3 g/mol
InChI Key: GTCWOWLTIKKFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a synthetic organic compound with the molecular formula C19H18O6. It is a derivative of chromen-4-one and is characterized by the presence of multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of methoxybenzaldehyde and chromone in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromones and dihydrochromones, depending on the specific reagents and conditions used .

Scientific Research Applications

6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials.

Mechanism of Action

The mechanism by which 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one exerts its effects involves the inhibition of specific enzymes and interaction with cellular pathways. It targets enzymes involved in cell division, thereby inhibiting the proliferation of cancer cells. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8-Trimethoxy-3-(4-hydroxyphenyl)-1-benzopyran-4-one
  • 6,7,8-Trimethoxy-3-(4-aminophenyl)-1-benzopyran-4-one
  • 6,7,8-Trimethoxy-3-(4-chlorophenyl)-1-benzopyran-4-one

Uniqueness

6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

53948-03-1

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

6,7,8-trimethoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-10-25-17-13(16(14)20)9-15(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3

InChI Key

GTCWOWLTIKKFBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.